
2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chlorinated, trifluoromethylated pyridine derivative with a phenyl group. Pyridine derivatives are often used in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyridine derivatives are known to participate in a variety of chemical reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 2-chloro-4-methylpyridine has a boiling point of 194-195 °C and a density of 1.142 g/mL at 25 °C .Applications De Recherche Scientifique
Structural and Optical Characteristics
- Structural and Optical Analysis : Pyridine derivatives, including compounds structurally related to 2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, have been studied for their structural and optical characteristics. For instance, Zedan, El-Taweel, and El-Menyawy (2020) investigated the thermal, structural, optical, and diode characteristics of two pyridine derivatives, focusing on their X-ray diffraction patterns and optical functions, which revealed their monoclinic polycrystalline nature and estimated optical energy gaps (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Crystal Structure
- Crystal Structure Determination : The synthesis and crystal structure of similar pyridine derivatives have been a subject of interest in scientific research. For example, Moustafa and Girgis (2007) synthesized and determined the crystal structure of certain pyridine derivatives, providing insights into the molecular structure and bonding characteristics of these compounds (Moustafa & Girgis, 2007).
Spectroscopic and Structural Studies
- Spectroscopic and Structural Analysis : Sadeek et al. (2015) conducted studies on pyridine derivatives, examining their spectroscopic and structural properties, including their interactions with transition metals and their antimicrobial activity. This research highlights the potential of pyridine derivatives in various applications, including antibacterial uses (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Versatile Intermediate for Synthesis
- Building Block for N-Heterocycles : The synthesis of compounds closely related to 2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has been explored as a versatile intermediate for creating trifluoromethylated N-heterocycles. Channapur et al. (2019) described the synthesis of a related compound and its potential as a building block in the synthesis of various N-heterocycles (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Novel Compounds Synthesis and Screening
- Synthesis of Novel Derivatives : Flefel et al. (2018) reported on the synthesis and molecular docking of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activity. This research points to the diverse potential applications of pyridine derivatives in pharmaceutical and chemical industries (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3N2/c14-8-3-1-7(2-4-8)11-5-10(13(16,17)18)9(6-19)12(15)20-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVUNHWRSXXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline](/img/structure/B2842422.png)

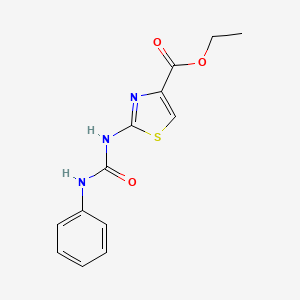
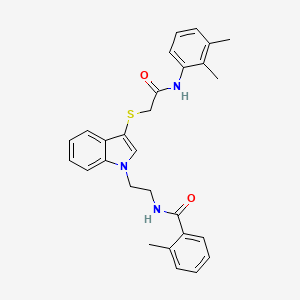

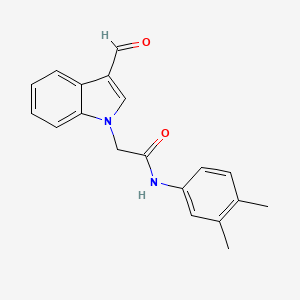
![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)
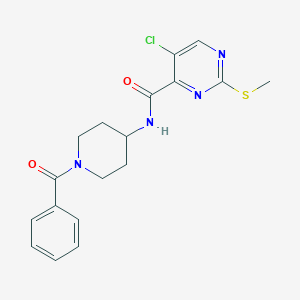
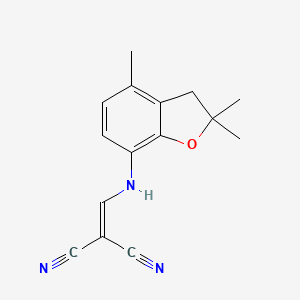
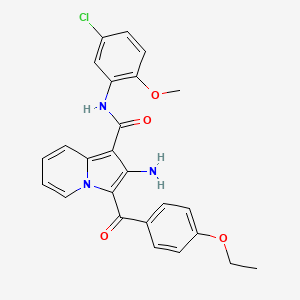
![2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842436.png)
![1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone](/img/structure/B2842437.png)